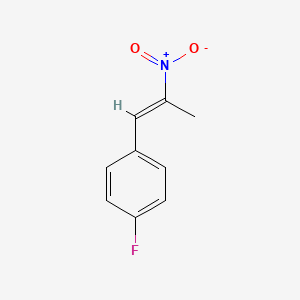

5-Tert-butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole

Descripción general

Descripción

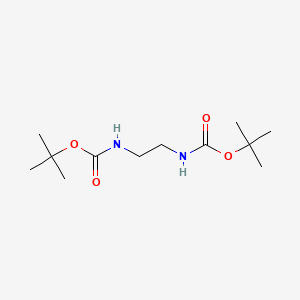

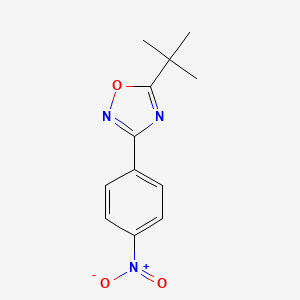

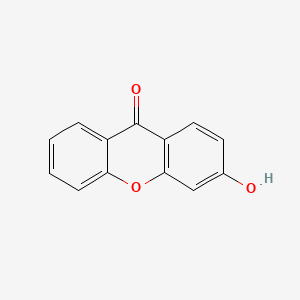

The compound 5-Tert-butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole is a derivative of the 1,2,4-oxadiazole family, which is known for its diverse range of applications in material science and pharmaceuticals. The 1,2,4-oxadiazole ring is a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom. Substituents on the ring can significantly alter the compound's properties and reactivity.

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives can be achieved through various methods. For instance, the synthesis of 5,5'-Bis-(trinitromethyl)-3,3'-bi-(1,2,4-oxadiazole) involves the nitration of diammonium 5,5'-bis-(dinitromethanide)-3,3'-bi-(1,2,4-oxadiazole) with nitronium tetrafluoroborate . Another method includes the tert-Butyl nitrite (TBN) mediated synthesis of 3-aryl-1,2,4-oxadiazol-5(4 H)-ones from terminal aryl alkenes, which involves three consecutive sp2 C-H bond functionalizations . Additionally, the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles containing sterically hindered phenyl groups can be prepared by condensation reactions and cyclodehydration of N-acyl-N'-[4-hydroxy-3,5-di(tertbutyl)benzoyl]hydrazones .

Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives is characterized by X-ray diffraction studies. For example, the structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was confirmed by single crystal XRD data, revealing a monoclinic crystal system with specific unit cell parameters . The molecular interactions, such as weak C–H···O intermolecular interactions and aromatic π–π stacking, contribute to the three-dimensional architecture of these compounds.

Chemical Reactions Analysis

The reactivity of 1,2,4-oxadiazole derivatives can be influenced by the substituents on the ring. For instance, the presence of tert-butyl groups can introduce steric hindrance, affecting the compound's reactivity in chemical reactions. The synthesis processes often involve the formation of new C–N, C–O, and C=C bonds, as well as the use of reagents like nitronium tetrafluoroborate, tert-butyl nitrite, and polyphosphoric acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazole derivatives, such as thermal stability and sensitivity, can be determined using techniques like differential scanning calorimetry (DSC). The high density of these compounds, as revealed by single crystal X-ray diffraction studies, is a notable feature that can be advantageous in material science applications . The biological activities, including antibacterial and anthelmintic properties, have been evaluated for some derivatives, showing varying degrees of activity .

Aplicaciones Científicas De Investigación

-

5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines

- Application Summary : This compound was synthesized and tested against pathogens of the ESKAPE panel . The results confirmed the benefit of combining a THPP scaffold with a nitrofuran warhead .

- Methods of Application : The compound was prepared in six stages with excellent regioselectivity . All reagents and solvents were obtained from commercial sources and used without purification .

- Results : The testing of these compounds showed a good activity of lead compound 1- (2-methoxyethyl)-5- (5-nitro-2-furoyl)-3- (1,3-oxazol-5-yl)-4,5,6,7-tetrahydro-1 H -pyrazolo [4,3-c] pyridine ( 13g ), which is superior to nitrofurantoin .

-

3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine

- Application Summary : This compound was synthesized in a solvent-free condensation/reduction reaction sequence . It is a key synthetic intermediate of other valuable pyrazole derivatives .

- Methods of Application : The one-pot reductive amination proceeded by the formation in situ of the N-(5-pyrazolyl)imine 4 .

- Results : The synthesis resulted in good yield . The structure of the synthesized N-heterocyclic amine 3 was fully characterized by FTIR-ATR, 1D and 2D NMR experiments, EIMS, and elemental analysis .

- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate

- Application Summary : This compound has been synthesized with a good yield and selectivity starting from commercially available 4-bromo-1H-indole and using simple reagents . The title compound is a potential precursor to biologically active natural products like Indiacen A and Indiacen B .

- Methods of Application : The synthesis of this compound involves several stages, including the use of 4-bromo-1H-indole and other reagents .

- Results : The newly synthesized compounds were fully characterized and showed potential as precursors to biologically active natural products .

Safety And Hazards

Propiedades

IUPAC Name |

5-tert-butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3/c1-12(2,3)11-13-10(14-18-11)8-4-6-9(7-5-8)15(16)17/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHVZYFLMBAHZKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=NO1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10429263 | |

| Record name | 5-tert-butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10429263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Tert-butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole | |

CAS RN |

1004398-32-6 | |

| Record name | 5-(1,1-Dimethylethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1004398-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-tert-butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10429263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

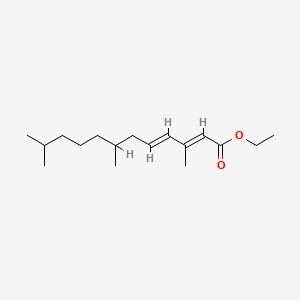

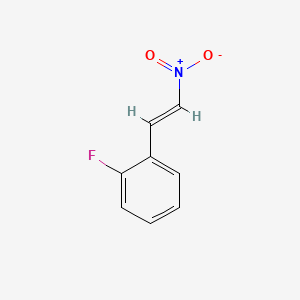

![N-[4-[(E)-2-nitroethenyl]phenyl]acetamide](/img/structure/B1336864.png)

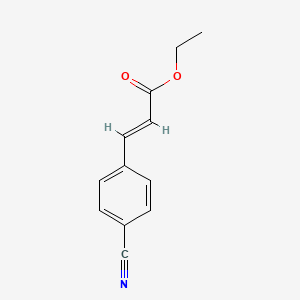

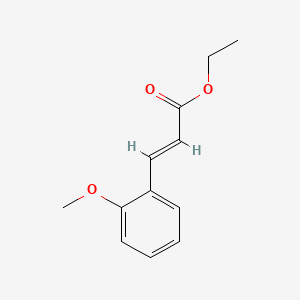

![ethyl (2Z)-3-[(2-chlorophenyl)amino]-2-cyanoacrylate](/img/structure/B1336866.png)

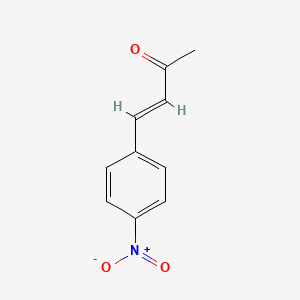

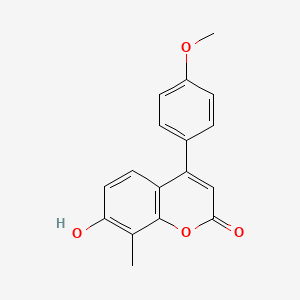

![4-Chloro-7,8-dimethoxy-5H-pyrimido[5,4-b]indole](/img/structure/B1336878.png)